Target Class Validation: PNMT Inhibition versus Quinazolinone-Directed Pharmacology
CAS 946199-01-5 is documented as a PNMT inhibitor in radiochemical assays, a target central to epinephrine biosynthesis [1]. A close structural analog, 3-(6-bromo-4-oxoquinazolin-3-yl)-N-[(2R)-2-(dimethylamino)-2-thiophen-3-ylethyl]propanamide (CID 32634775), which preserves the same dimethylamino-thiophene-ethyl amine backbone, replaces the 3-(4-methoxyphenyl)propanamide with a quinazolinone-propanamide [2]. This change removes the compound from PNMT inhibitor pharmacology, instead directing it toward quinazolinone-associated kinase or GPCR targets. No PNMT inhibition data is available for the analog.
| Evidence Dimension | Pharmacological target class |
|---|---|
| Target Compound Data | PNMT inhibitor (enzyme target class: methyltransferase) |
| Comparator Or Baseline | CID 32634775 (analog): No PNMT inhibition reported (observed target class: quinazolinone-derived agents) |
| Quantified Difference | Target class is fundamentally different (methyltransferase vs. non-methyltransferase pharmacology). |
| Conditions | Target classification based on documented assay (target compound) and structural categorization (analog). |
Why This Matters
For a neuroscience program investigating epinephrine regulation, selecting a replica with a different terminal amide group results in procurement of a compound with no validated PNMT activity, wasting experimental resources.
- [1] BindingDB Entry for ChEBML_153307. Assay: In vitro inhibition of phenylethanolamine N-methyltransferase (PNMT) activity using radiochemical assay. Accessed via UCSD bdb2 database. View Source
- [2] PubChem Compound Summary for CID 32634775. 3-(6-bromo-4-oxoquinazolin-3-yl)-N-[(2R)-2-(dimethylamino)-2-thiophen-3-ylethyl]propanamide. National Center for Biotechnology Information. Accessed May 2026. View Source
